molecular formula C11H11NS B13849408 4-Ethyl-2-phenyl-1,3-thiazole

4-Ethyl-2-phenyl-1,3-thiazole

Cat. No.: B13849408
M. Wt: 189.28 g/mol
InChI Key: OIDMRPOGFLSDCK-UHFFFAOYSA-N
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Description

4-Ethyl-2-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

The synthesis of 4-Ethyl-2-phenyl-1,3-thiazole typically involves the condensation of α-haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides in the presence of a base, such as sodium ethoxide, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-Ethyl-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The aromatic thiazole ring allows it to bind to DNA and proteins, potentially inhibiting enzymes or altering receptor activity. For example, thiazole derivatives can interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in the context of anticancer research, where such interactions can induce apoptosis in cancer cells.

Comparison with Similar Compounds

4-Ethyl-2-phenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

The unique structural features of this compound, such as the ethyl group at the C-4 position, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4-ethyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

OIDMRPOGFLSDCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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